molecular formula C18H23NO6 B4414837 5-METHYL 2-(OXOLAN-2-YL)METHYL 3,6-DIMETHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2,5-DICARBOXYLATE

5-METHYL 2-(OXOLAN-2-YL)METHYL 3,6-DIMETHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2,5-DICARBOXYLATE

Cat. No.: B4414837
M. Wt: 349.4 g/mol
InChI Key: ONXLEUZXCQNZNJ-UHFFFAOYSA-N
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Description

5-METHYL 2-(OXOLAN-2-YL)METHYL 3,6-DIMETHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2,5-DICARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific and industrial applications.

Properties

IUPAC Name

5-O-methyl 2-O-(oxolan-2-ylmethyl) 3,6-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO6/c1-9-7-12-14(16(20)13(9)17(21)23-3)10(2)15(19-12)18(22)25-8-11-5-4-6-24-11/h9,11,13,19H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXLEUZXCQNZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=C(N2)C(=O)OCC3CCCO3)C)C(=O)C1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL 2-(OXOLAN-2-YL)METHYL 3,6-DIMETHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2,5-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the tetrahydrofuran and carboxylate groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-METHYL 2-(OXOLAN-2-YL)METHYL 3,6-DIMETHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, indole derivatives, including this compound, are studied for their potential as enzyme inhibitors, receptor modulators, and signaling molecules. They have shown promise in modulating various biological pathways and processes .

Medicine

Medically, indole derivatives are investigated for their therapeutic potential in treating diseases such as cancer, viral infections, and neurological disorders. The compound’s ability to interact with multiple biological targets makes it a valuable candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-METHYL 2-(OXOLAN-2-YL)METHYL 3,6-DIMETHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-METHYL 2-(OXOLAN-2-YL)METHYL 3,6-DIMETHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2,5-DICARBOXYLATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness allows for a wide range of applications and makes it a valuable compound for further research and development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-METHYL 2-(OXOLAN-2-YL)METHYL 3,6-DIMETHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2,5-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
5-METHYL 2-(OXOLAN-2-YL)METHYL 3,6-DIMETHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2,5-DICARBOXYLATE

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